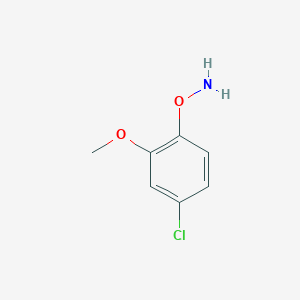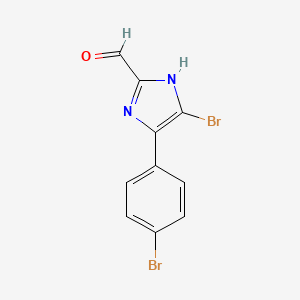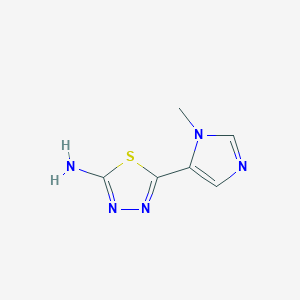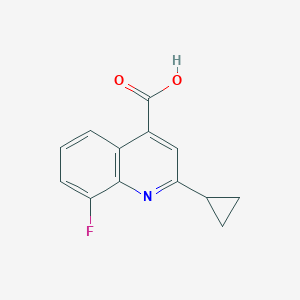
2-(2,2,2-Trifluoroethoxy)thiazole-5-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethoxy)thiazole-5-boronic Acid Pinacol Ester is an organoboron compound that has gained attention in organic synthesis due to its unique properties. This compound is particularly useful in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds in organic chemistry .
Métodos De Preparación
The synthesis of 2-(2,2,2-Trifluoroethoxy)thiazole-5-boronic Acid Pinacol Ester typically involves the reaction of thiazole-5-boronic acid with 2,2,2-trifluoroethanol in the presence of a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium. The process can be carried out under mild conditions, making it suitable for industrial production .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethoxy)thiazole-5-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of agrochemicals and materials science
Mecanismo De Acción
The compound exerts its effects primarily through its participation in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the trifluoroethoxy group, which enhances the reactivity of the boronic ester .
Comparación Con Compuestos Similares
Similar compounds include other boronic esters such as:
Thiazole-5-boronic Acid Pinacol Ester: Similar in structure but lacks the trifluoroethoxy group.
2,2’-Bithiophene-5-boronic Acid Pinacol Ester: Another boronic ester used in organic synthesis.
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic Acid Pinacol Ester: Similar in having the trifluoroethoxy group but differs in the heterocyclic structure.
The uniqueness of 2-(2,2,2-Trifluoroethoxy)thiazole-5-boronic Acid Pinacol Ester lies in its enhanced reactivity and stability, making it a valuable reagent in various synthetic applications .
Propiedades
Fórmula molecular |
C11H15BF3NO3S |
|---|---|
Peso molecular |
309.12 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-1,3-thiazole |
InChI |
InChI=1S/C11H15BF3NO3S/c1-9(2)10(3,4)19-12(18-9)7-5-16-8(20-7)17-6-11(13,14)15/h5H,6H2,1-4H3 |
Clave InChI |
SXLVBFRDMXJOKR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)


![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)



![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)



